6-(Difluoromethyl)quinazoline

Catalog No.
S14193359
CAS No.
M.F
C9H6F2N2
M. Wt
180.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Difluoromethyl)quinazoline

Product Name

6-(Difluoromethyl)quinazoline

IUPAC Name

6-(difluoromethyl)quinazoline

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

InChI

InChI=1S/C9H6F2N2/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-5,9H

InChI Key

UMONDSHPNARXDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2C=C1C(F)F

6-(Difluoromethyl)quinazoline is a derivative of quinazoline, a bicyclic compound that features a benzene ring fused to a pyrimidine ring. This compound is characterized by the presence of a difluoromethyl group at the sixth position of the quinazoline structure, which significantly influences its chemical properties and biological activities. The general formula for quinazolines is C8H6N2C_{8}H_{6}N_{2}, and the specific structure of 6-(difluoromethyl)quinazoline can be represented as C9H7F2N2C_{9}H_{7}F_{2}N_{2}. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an anticancer agent.

Typical of quinazoline derivatives. Notably, electrophilic substitution reactions can occur at the nitrogen atoms or at the carbon atoms adjacent to the difluoromethyl group. The reactivity of quinazolines generally follows the order: position 8 > 6 > 5 > 7 > 4 > 2 for electrophilic substitutions, with nitration being a common reaction that produces nitro derivatives .

Key Reactions:

  • Electrophilic Substitution: Nitration of 6-(difluoromethyl)quinazoline can lead to the formation of 6-(difluoromethyl)-8-nitroquinazoline.
  • Nucleophilic Substitution: The difluoromethyl group may participate in nucleophilic substitution reactions under specific conditions, allowing for further functionalization of the compound .

6-(Difluoromethyl)quinazoline exhibits significant biological activity, particularly in cancer research. Compounds within the quinazoline class are known for their ability to inhibit various kinases, including epidermal growth factor receptor tyrosine kinase. Studies have shown that modifications at the C-6 position can enhance binding affinity and potency against cancer cell lines .

Potential Activities:

  • Anticancer Activity: Compounds similar to 6-(difluoromethyl)quinazoline have demonstrated IC50 values in the nanomolar range against various cancer cell lines.
  • Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities, making them candidates for further pharmacological evaluation .

The synthesis of 6-(difluoromethyl)quinazoline can be achieved through several methods, often starting from readily available quinazoline precursors.

Common Synthesis Approaches:

  • From 2-Aminobenzonitrile: This method involves reacting 2-aminobenzonitrile with difluoromethylating agents under acidic conditions.
  • Transition Metal-Catalyzed Reactions: Recent advancements have introduced transition metal-catalyzed methods that allow for more efficient and selective synthesis of quinazolines with various substituents, including difluoromethyl groups .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly enhance reaction rates and yields when synthesizing quinazolines.

The unique structure of 6-(difluoromethyl)quinazoline makes it a valuable scaffold in medicinal chemistry. Its applications include:

  • Drug Development: As a potential lead compound for developing new anticancer therapies.
  • Chemical Probes: Used in biological studies to explore kinase inhibition mechanisms.
  • Pharmaceutical Research: Investigated for its potential use in treating other diseases due to its diverse biological activities.

In silico studies have been employed to evaluate the binding interactions of 6-(difluoromethyl)quinazoline with various biological targets, particularly kinases. Molecular docking studies indicate that this compound can effectively bind to the active sites of target proteins, showcasing its potential as a therapeutic agent .

Key Findings:

  • Strong binding affinity with epidermal growth factor receptor tyrosine kinase.
  • Formation of hydrogen bonds and hydrophobic interactions that enhance stability within the binding pocket.

Several compounds share structural similarities with 6-(difluoromethyl)quinazoline, each exhibiting unique properties and activities. The following table compares these compounds based on their structural characteristics and biological activities:

Compound NameStructural FeaturesBiological Activity
GefitinibAnilinoquinazoline derivativeEGFR inhibitor
ErlotinibAnilinoquinazoline derivativeEGFR inhibitor
LapatinibAnilinoquinazoline derivativeEGFR/HER2 inhibitor
4-AnilinoquinazolineSubstituted at C-4Anticancer activity
6-FluoroquinazolineFluoro substituent at C-6Anticancer activity

Uniqueness of 6-(Difluoromethyl)quinazoline:
The difluoromethyl group enhances lipophilicity and metabolic stability compared to other similar compounds, potentially leading to improved pharmacokinetic properties.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

180.04990452 g/mol

Monoisotopic Mass

180.04990452 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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